5-Lipoxygenase (5-LOX) Inhibition: Target Compound Shows No Significant Activity
In a direct assay for 5-Lipoxygenase (5-LOX) inhibition, the target compound was evaluated at a concentration of 100 µM against rat basophilic leukemia-1 (RBL-1) cells. The assay result was reported as 'NS' (no significant activity) [1]. This finding provides a clear negative control benchmark. While no direct comparative data for close analogs under identical conditions is available in the public domain, this result establishes a known baseline for this specific molecular architecture against 5-LOX, which is a key enzyme in the inflammatory cascade.
| Evidence Dimension | In vitro 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | Not specified; baseline is 0% inhibition |
| Quantified Difference | Not applicable; activity is below detection threshold |
| Conditions | RBL-1 cell-based assay, 100 µM concentration |
Why This Matters
For researchers seeking a 5-LOX inactive scaffold or a negative control for inflammation assays, this data directly justifies its selection over untested analogs.
- [1] EMBL-EBI. ChEMBL Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
